2,6-DI-O-Carboxymethyl-D-glucose

Descripción general

Descripción

2,6-DI-O-Carboxymethyl-D-glucose is a complex chemical entity . It is an indispensable component in the process of bioconjugate preparation . Its versatility extends to nanoparticle surface modification substrates, ushering in improved stability, while simultaneously enhancing biocompatibility .

Synthesis Analysis

The synthesis of carboxymethyl ethers of glucose involves a reaction with methyl bromoacetate . The mixture is stirred in an atmosphere of dry nitrogen at room temperature for 18 hours . Methyl bromoacetate is then added, causing an immediate reaction with the evolution of heat .Molecular Structure Analysis

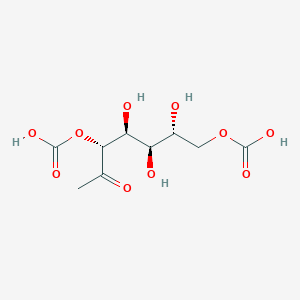

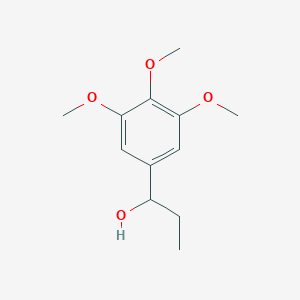

The molecular formula of 2,6-DI-O-Carboxymethyl-D-glucose is C10H16O10 . It contains a total of 35 bonds; 19 non-H bonds, 3 multiple bonds, 11 rotatable bonds, 3 double bonds, 2 esters (aliphatic), 1 aldehyde (aliphatic), 5 hydroxyl groups, 4 secondary alcohols, and 1 tertiary alcohol .Physical And Chemical Properties Analysis

The molecular weight of 2,6-DI-O-Carboxymethyl-D-glucose is 296.23 g/mol . It appears as a colorless syrup . It is soluble in DMSO, H2O, and MeOH .Aplicaciones Científicas De Investigación

Cellulose Etherification

2,6-DI-O-Carboxymethyl-D-glucose is a derivative involved in the etherification process of cellulose. This process is crucial for producing cellulose ethers, which are widely used in industrial applications due to their solubility in water and non-toxic nature. They serve as thickeners, protective colloids, and flow-control agents in industries like paints, building materials, and textiles .

Cosmeceutical Applications

In the cosmetic industry, derivatives like 2,6-DI-O-Carboxymethyl-D-glucose are explored for their potential as active ingredients. They are investigated for their ability to promote collagen production and modulate immune responses in skin cells, which could make them valuable in skincare formulations .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Mode of Action

It is known to be a complex chemical entity that plays an indispensable role in the process of bioconjugate preparation .

Result of Action

2,6-DI-O-Carboxymethyl-D-glucose is known to be used in nanoparticle surface modification substrates, which leads to improved stability and enhanced biocompatibility . It also facilitates drug delivery systems while proficiently crossing through cell membranes .

Propiedades

IUPAC Name |

[(3R,4S,5R,6R)-7-carboxyoxy-4,5,6-trihydroxy-2-oxoheptan-3-yl] hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O10/c1-3(10)7(19-9(16)17)6(13)5(12)4(11)2-18-8(14)15/h4-7,11-13H,2H2,1H3,(H,14,15)(H,16,17)/t4-,5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDLLDQYDOZMJC-JWXFUTCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(C(COC(=O)O)O)O)O)OC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]([C@H]([C@@H]([C@@H](COC(=O)O)O)O)O)OC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-DI-O-Carboxymethyl-D-glucose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole-5-sulfonate](/img/structure/B1437041.png)

![N-[(4-bromophenyl)(4-chlorophenyl)methyl]ethane-1,2-diamine](/img/structure/B1437046.png)

![1-[2-(3,4-Dichlorophenyl)ethyl]piperazine](/img/structure/B1437054.png)